molecular formula C18H17BrFN5O3 B11431764 5-amino-1-(4-bromo-2-fluorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-bromo-2-fluorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11431764
M. Wt: 450.3 g/mol
InChI Key: NPFFEYUEOARODI-UHFFFAOYSA-N
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Description

5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the triazole ring through a cyclization reaction. This is followed by the introduction of the amino group and the substitution of the phenyl rings with bromo and fluorine atoms. The final step involves the attachment of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include hydrazine derivatives, bromine, and fluorine-containing compounds.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms (bromo and fluoro) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmaceuticals: The compound is explored for its potential use in developing new drugs for various diseases, including infectious diseases and neurological disorders.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cancer cell growth or the modulation of neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1-[(4-CHLORO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • 5-AMINO-1-[(4-BROMO-2-CHLOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and fluoro groups enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C18H17BrFN5O3

Molecular Weight

450.3 g/mol

IUPAC Name

5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C18H17BrFN5O3/c1-27-12-5-6-14(15(8-12)28-2)22-18(26)16-17(21)25(24-23-16)9-10-3-4-11(19)7-13(10)20/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

NPFFEYUEOARODI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)Br)F)N)OC

Origin of Product

United States

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